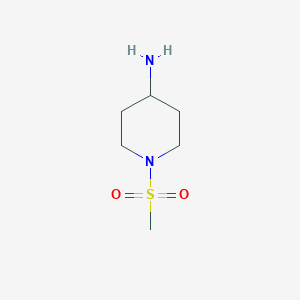

1-(Methylsulfonyl)piperidin-4-amine

Overview

Description

1-(Methylsulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol It is a piperidine derivative, characterized by the presence of a methylsulfonyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(Methylsulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Methylsulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfone, sulfide, and substituted piperidine derivatives .

Scientific Research Applications

1-(Methylsulfonyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the piperidine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(Methylsulfonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

1-(Methylsulfonyl)piperidine-4-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of an amine group.

4-Amino-1-methanesulfonylpiperidine: This compound is structurally similar but has a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

1-(Methylsulfonyl)piperidin-4-amine is an organic compound with significant potential in pharmaceutical applications due to its unique chemical structure and biological activities. This article delves into the compound’s biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.25 g/mol. The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, along with a methylsulfonyl group (-SO₂CH₃) that enhances its solubility and reactivity. These structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of drug development. Its potential applications include:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains .

- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been explored as an intermediate in the synthesis of CDK inhibitors, which are crucial in cancer therapy. It may exhibit inhibitory effects on CDK2, CDK4, and CDK6, which are involved in cell cycle regulation .

- Potential Anticancer Properties : Due to its structural features, this compound may interact with various receptors and enzymes implicated in cancer progression. Its methylsulfonyl group could enhance binding affinity to these targets.

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus) | |

| CDK Inhibition | CDK2, CDK4, CDK6 | |

| Anticancer Potential | Various cancer cell lines |

Case Studies

Several studies have examined the biological activity of related compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives of piperidine compounds exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to traditional antibiotics like ciprofloxacin .

- Cancer Research : In a preclinical setting, compounds structurally related to this compound showed promise as CDK inhibitors, potentially leading to reduced tumor growth in various cancer models .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : The initial step usually involves creating the piperidine structure through cyclization reactions.

- Introduction of the Methylsulfonyl Group : This can be achieved via sulfonation reactions using methylsulfonyl chloride or similar reagents.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR and mass spectrometry.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(Methylsulfonyl)piperidin-4-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidin-4-amine using methylsulfonyl chloride in dichloromethane (DCM) or acetonitrile, with triethylamine as a base to scavenge HCl. Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonylating agent), and reaction time (4–12 hours) significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons (e.g., δ ~2.8 ppm for methylsulfonyl CH3, δ ~3.4 ppm for piperidine protons) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 194 [M+H]+) .

- IR Spectroscopy : Identifies sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What are the common applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a key intermediate for synthesizing bioactive molecules, including kinase inhibitors and receptor modulators. Its methylsulfonyl group enhances binding affinity to hydrophobic enzyme pockets, making it valuable in structure-activity relationship (SAR) studies .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., enzyme inhibition, receptor binding) under standardized conditions.

- Structural Confirmation : Use X-ray crystallography or 2D NMR to verify derivative structures.

- Purity Assessment : Employ HPLC (>99% purity) to rule out impurities affecting activity .

Q. What in silico methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in physiological conditions (e.g., 100 ns simulations in GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., methylsulfonyl vs. ethanesulfonyl) with activity using datasets from PubChem .

Q. How to optimize the sulfonylation step in synthesizing this compound to minimize by-products?

- Methodological Answer :

- Stoichiometric Control : Use 1.1–1.3 equivalents of methylsulfonyl chloride to avoid over-sulfonylation.

- Slow Reagent Addition : Add sulfonylating agent dropwise over 30 minutes at 0°C.

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Properties

IUPAC Name |

1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQSRSQNICPZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463302 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402927-97-3 | |

| Record name | 1-(Methanesulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402927-97-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.